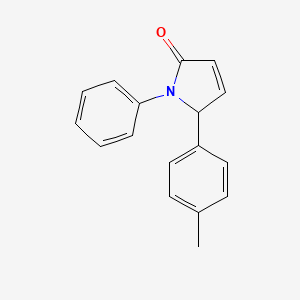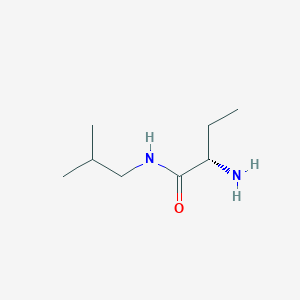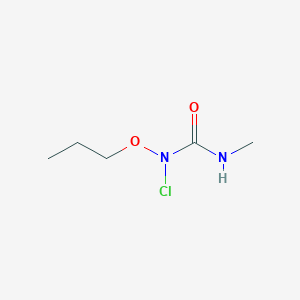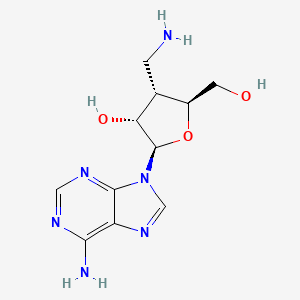
3'-(Aminomethyl)-3'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(Aminomethyl)-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine This compound features an aminomethyl group replacing the hydroxyl group at the 3’ position of the ribose sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Aminomethyl)-3’-deoxyadenosine typically involves multi-step organic synthesis. One common approach starts with the protection of the adenosine molecule to prevent unwanted reactions at other functional groups. The hydroxyl group at the 3’ position is then selectively activated and replaced with an aminomethyl group through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(Aminomethyl)-3’-deoxyadenosine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and high-throughput purification techniques such as chromatography.
化学反应分析
Types of Reactions
3’-(Aminomethyl)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or amides, while substitution reactions can introduce a variety of functional groups.
科学研究应用
3’-(Aminomethyl)-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: This compound can be used in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: It can be used in the development of diagnostic tools and as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 3’-(Aminomethyl)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The aminomethyl group can form additional hydrogen bonds, altering the structure and function of nucleic acids. This can inhibit the activity of enzymes involved in nucleic acid synthesis and repair, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
3’-Deoxyadenosine: Lacks the aminomethyl group and has different biochemical properties.
2’-Deoxyadenosine: Another nucleoside analog with modifications at the 2’ position.
Cordycepin (3’-deoxyadenosine): A naturally occurring nucleoside analog with known biological activity.
Uniqueness
3’-(Aminomethyl)-3’-deoxyadenosine is unique due to the presence of the aminomethyl group at the 3’ position, which imparts distinct chemical and biological properties. This modification can enhance its interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
522608-00-0 |
|---|---|
分子式 |
C11H16N6O3 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-4-(aminomethyl)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI 键 |
PABMMPANDATMIF-HUKYDQBMSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)CN)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)CN)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
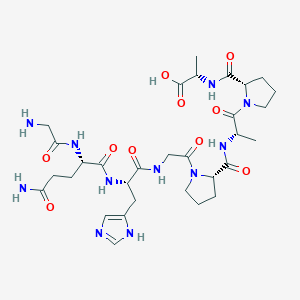

![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
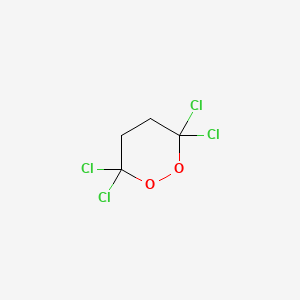
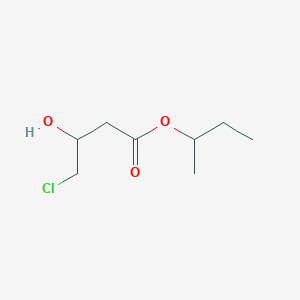
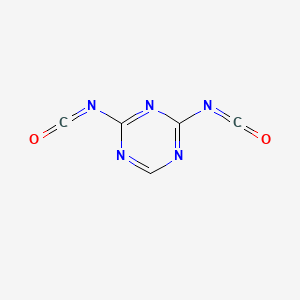
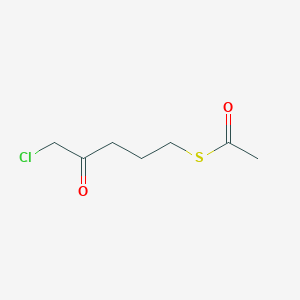
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
